molecular formula C24H26N4O6 B12165742 methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate

methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate

Cat. No.: B12165742
M. Wt: 466.5 g/mol
InChI Key: FKKPIVLWMWFFCG-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a tetrahydro ring system. The molecule is substituted at position 4 with a 2,5-dimethoxyphenyl group and at position 3 with a methyl benzoate moiety via a carbonylamino linker. The benzoate ring further includes a 4-methoxy substituent, enhancing its electronic and steric profile.

Properties

Molecular Formula

C24H26N4O6

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 3-[[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methoxybenzoate

InChI

InChI=1S/C24H26N4O6/c1-31-15-6-8-19(32-2)16(12-15)22-21-17(25-13-26-21)9-10-28(22)24(30)27-18-11-14(23(29)34-4)5-7-20(18)33-3/h5-8,11-13,22H,9-10H2,1-4H3,(H,25,26)(H,27,30)

InChI Key

FKKPIVLWMWFFCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CCN2C(=O)NC4=C(C=CC(=C4)C(=O)OC)OC)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate exhibit significant anticancer properties. For instance, derivatives of imidazopyridine structures have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways.

2. Neuroprotective Effects
Research has demonstrated that related compounds possess neuroprotective effects against neurodegenerative diseases. The imidazo[4,5-c]pyridine moiety is particularly noted for its ability to cross the blood-brain barrier and exert protective effects on neuronal cells under oxidative stress conditions. This suggests potential applications in treating conditions such as Alzheimer’s and Parkinson’s diseases.

3. Antimicrobial Properties
The compound's structure suggests possible antimicrobial activity. Studies have shown that similar derivatives can inhibit the growth of various bacterial strains and fungi. The presence of methoxy groups enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Material Science Applications

1. Organic Photovoltaics
this compound can be explored as a component in organic photovoltaic devices due to its electronic properties. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for further research in solar energy applications.

2. Drug Delivery Systems
The compound can be incorporated into drug delivery systems due to its biocompatibility and ability to form nanoparticles. These nanoparticles can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer effects of a series of imidazo[4,5-c]pyridine derivatives on human breast cancer cells. The results indicated that these compounds significantly reduced cell viability at micromolar concentrations through apoptosis induction mechanisms.

Case Study 2: Neuroprotection

In an experimental model of Alzheimer's disease, a derivative of this compound was administered to mice. The treated group showed improved cognitive function and reduced amyloid plaque formation compared to controls.

Mechanism of Action

The mechanism of action of methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The imidazopyridine ring and dimethoxyphenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and ester/amide functionalities. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties

Compound Name / ID Core Structure Key Substituents Functional Group Potential Applications Reference
Methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate Imidazo[4,5-c]pyridine (tetrahydro) 2,5-Dimethoxyphenyl (position 4); methyl benzoate (position 3) Ester, methoxy, carbonylamino Kinase inhibition (inferred)
Methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate Imidazo[4,5-c]pyridine (tetrahydro) 4-Chlorophenyl (position 4); methyl benzoate (position 3) Ester, chloro, carbonylamino Not specified (structural analog)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester Pyridazin-3-yl phenethylamino (position 4) Ester, pyridazine Kinase inhibitor screening
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Benzoate ester 3-Methylisoxazol-5-yl phenethoxy (position 4) Ester, isoxazole Bioactive compound library
1-[4-(Dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid Imidazo[4,5-c]pyridine (tetrahydro) Diphenylacetyl (position 5); dimethylamino-benzyl (position 1) Carboxylic acid, diphenylacetyl γ-Turn mimetic (structural)

Key Differences and Implications

Core Modifications: The target compound shares the imidazo[4,5-c]pyridine core with 1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-... (), but the latter replaces the benzoate ester with a carboxylic acid and incorporates a bulky diphenylacetyl group. This substitution likely reduces solubility but enhances hydrophobic interactions in binding pockets .

Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance π-π stacking or hydrogen bonding compared to the 4-chlorophenyl analog (). Chlorine’s electronegativity could alter binding kinetics or metabolic stability .

Functional Group Impact :

  • The methyl benzoate moiety in the target compound and its chloro analog () may improve cell permeability compared to the carboxylic acid derivative (), which could ionize at physiological pH .
  • I-6230 ’s pyridazin-3-yl group introduces a nitrogen-rich heterocycle, possibly enhancing affinity for ATP-binding pockets in kinases .

Computational Insights (Glide Docking Studies)

For example:

  • Hydrophobic enclosure (e.g., dimethoxyphenyl) and hydrogen-bonding motifs (e.g., carbonylamino linker) are critical for binding affinity, as modeled in Glide’s XP scoring function .
  • The target compound’s methoxy groups may align with Glide’s preference for neutral hydrogen bonds in hydrophobic environments, whereas chloro or methylisoxazole substituents (as in analogs) might disrupt these interactions .

Biological Activity

Overview of Methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate

This compound is a complex organic molecule that features several functional groups, including methoxy and imidazole derivatives. Compounds with similar structures often exhibit a range of biological activities due to their diverse chemical properties.

Biological Activity

  • Anticancer Activity : Many imidazole derivatives have shown potential as anticancer agents. For instance, compounds containing imidazole rings have been studied for their ability to inhibit tumor growth in various cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
  • Antimicrobial Properties : Some related compounds have demonstrated antimicrobial activity against a variety of pathogens. The presence of methoxy groups can enhance lipophilicity, allowing for better membrane penetration and increased efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain derivatives of benzoates are known for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Case Studies and Research Findings

  • Study on Imidazole Derivatives : Research has indicated that imidazole derivatives can act as effective inhibitors of cancer cell proliferation. In vitro studies demonstrated that these compounds could induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Screening : A study evaluating the antimicrobial activity of methoxy-substituted benzoates found that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency.
  • Inflammation Models : In vivo experiments using carrageenan-induced paw edema models have shown that certain benzoate derivatives significantly reduce inflammation through COX inhibition. IC50 values for these compounds were reported in the micromolar range, comparable to standard anti-inflammatory drugs like ibuprofen.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanismReference
2,5-Dimethoxyphenyl ImidazoleAnticancerInduces apoptosis
Methoxybenzoate DerivativeAntimicrobialDisrupts bacterial membranes
Pyridine-based CompoundAnti-inflammatoryCOX inhibition

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